5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with a suitable diketone to form the pyrrole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted thiazole and pyrrole derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-methoxyphenyl)-1-phenylpyrazole
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O2S/c1-3-8-20-9-14(21)15(16(20)18)17-19-13(10-23-17)11-4-6-12(22-2)7-5-11/h4-7,10,18,21H,3,8-9H2,1-2H3 |
InChI Key |
YSWGISQKUCJYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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